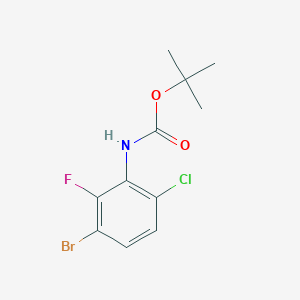
4-Amino-1-(2-fluoroethyl)-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-1-(2-fluoroethyl)-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-5-carboxamide, also known as AZD4547, is a small molecule inhibitor of fibroblast growth factor receptor (FGFR) tyrosine kinases. FGFRs are a family of receptor tyrosine kinases that play important roles in cell proliferation, differentiation, and survival. Dysregulation of FGFR signaling has been implicated in a variety of human diseases, including cancer and skeletal disorders.
Mechanism of Action
4-Amino-1-(2-fluoroethyl)-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-5-carboxamide exerts its pharmacological effects by selectively inhibiting the activity of FGFR tyrosine kinases, which are key components of the FGFR signaling pathway. This pathway plays a critical role in the regulation of cell proliferation, differentiation, and survival. Dysregulation of FGFR signaling has been implicated in the pathogenesis of various human diseases, including cancer and skeletal disorders. By inhibiting FGFR activity, 4-Amino-1-(2-fluoroethyl)-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-5-carboxamide can disrupt the aberrant signaling that contributes to disease progression.
Biochemical and Physiological Effects:
4-Amino-1-(2-fluoroethyl)-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-5-carboxamide has been shown to have potent inhibitory activity against FGFR1-3, with IC50 values in the low nanomolar range. In cancer cells with aberrant FGFR signaling, 4-Amino-1-(2-fluoroethyl)-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-5-carboxamide can induce cell cycle arrest, apoptosis, and senescence. In animal models of skeletal disorders, 4-Amino-1-(2-fluoroethyl)-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-5-carboxamide can promote bone formation and improve bone density. However, 4-Amino-1-(2-fluoroethyl)-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-5-carboxamide has also been shown to have off-target effects on other kinases, such as vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR), which may limit its therapeutic potential.
Advantages and Limitations for Lab Experiments
4-Amino-1-(2-fluoroethyl)-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-5-carboxamide has several advantages for laboratory experiments, including its potent and selective inhibitory activity against FGFR tyrosine kinases, its well-characterized mechanism of action, and its availability as a small molecule inhibitor. However, 4-Amino-1-(2-fluoroethyl)-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-5-carboxamide also has some limitations, such as its off-target effects on other kinases, its potential toxicity, and the need for careful optimization of experimental conditions to achieve optimal results.
Future Directions
There are several future directions for research on 4-Amino-1-(2-fluoroethyl)-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-5-carboxamide and related compounds. These include:
1. Development of more potent and selective FGFR inhibitors with improved pharmacokinetic properties and reduced off-target effects.
2. Identification of biomarkers that can predict response to FGFR inhibitors and guide patient selection for clinical trials.
3. Investigation of the role of FGFR signaling in the regulation of immune cell function and the potential for FGFR inhibitors to modulate immune responses.
4. Exploration of combination therapies that can enhance the efficacy of FGFR inhibitors and overcome resistance mechanisms.
5. Evaluation of the therapeutic potential of FGFR inhibitors in other diseases, such as metabolic disorders and neurological disorders.
Synthesis Methods
4-Amino-1-(2-fluoroethyl)-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-5-carboxamide can be synthesized through a multistep process that involves the condensation of 5-amino-1-(2-fluoroethyl)-1H-pyrazole-4-carboxamide with 3-morpholinopropylamine in the presence of a coupling agent such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) to form the final product.
Scientific Research Applications
4-Amino-1-(2-fluoroethyl)-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-5-carboxamide has been extensively studied in preclinical and clinical settings for its potential therapeutic applications in cancer and skeletal disorders. In cancer, 4-Amino-1-(2-fluoroethyl)-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-5-carboxamide has been shown to inhibit the growth and survival of cancer cells with aberrant FGFR signaling, including gastric cancer, lung cancer, breast cancer, and prostate cancer. In skeletal disorders, 4-Amino-1-(2-fluoroethyl)-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-5-carboxamide has been shown to promote bone formation and improve bone density in animal models of osteoporosis and osteogenesis imperfecta.
properties
IUPAC Name |
4-amino-2-(2-fluoroethyl)-N-(3-morpholin-4-ylpropyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22FN5O2/c14-2-5-19-12(11(15)10-17-19)13(20)16-3-1-4-18-6-8-21-9-7-18/h10H,1-9,15H2,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGTHNWHJKNYWGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC(=O)C2=C(C=NN2CCF)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 4-[(2-methylquinazolin-4-yl)oxymethyl]piperidine-1-carboxylate](/img/structure/B2672381.png)
![Ethyl 5-(2-bromobenzamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2672382.png)
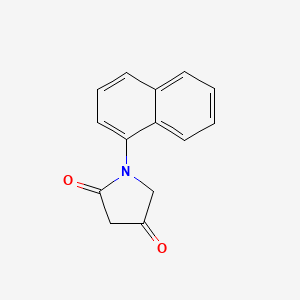
![2-chloro-7,8-dihydro-5H-thiopyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B2672385.png)
![N-[2-(pentylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2672387.png)
![2-[({6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl}methoxy)methyl]oxirane](/img/structure/B2672389.png)
![3-(5-bromo-2-hydroxyphenyl)-5-butyl-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2672390.png)
![N-(4-chlorophenyl)-2-{2-[(4-methylphenyl)sulfonyl]acetyl}-1-hydrazinecarbothioamide](/img/structure/B2672393.png)
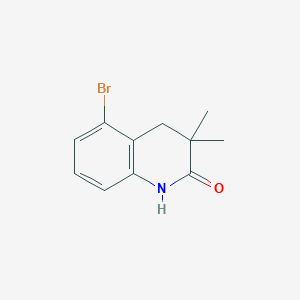
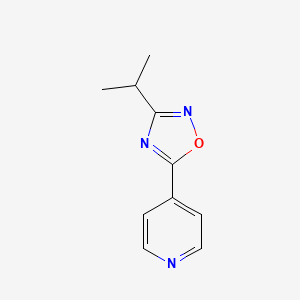
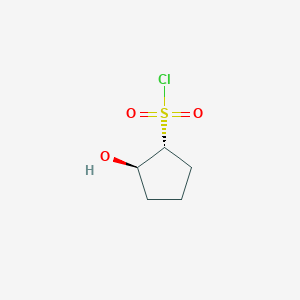
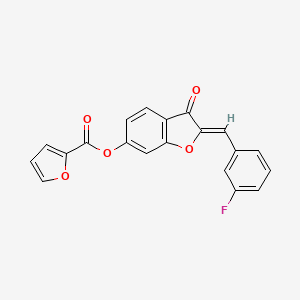
![2-[4-(5-chloro-2-fluorobenzoyl)piperazin-1-yl]-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2672403.png)
